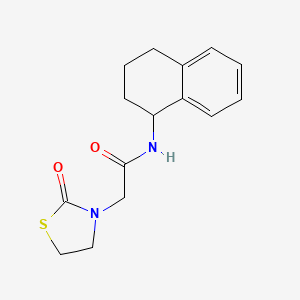
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as TTA-A2, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the thiazolidinedione class of compounds and has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
The exact mechanism of action of 2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. One of the primary mechanisms of action is through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates various metabolic processes. Activation of PPARγ by this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition to its effects on cancer cells, this compound has been shown to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). This may contribute to its anti-inflammatory effects and make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide for lab experiments is its ability to selectively activate PPARγ without affecting other nuclear receptors. This makes it a valuable tool for studying the role of PPARγ in various biological processes. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a safe compound to use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. One area of research is in the development of new cancer therapies based on this compound. Studies have shown that this compound can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy, which may make it a valuable adjuvant therapy for cancer patients. Additionally, this compound has been shown to have potential applications in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
合成法
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various reagents. One of the most commonly used methods involves the reaction of 2-mercaptoacetic acid with 1,2,3,4-tetrahydronaphthalene to form 2-(1,2,3,4-tetrahydronaphthalen-1-ylthio)acetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-mercapto-1,3-thiazolidine to form this compound.
科学的研究の応用
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism in the treatment of cancer.
特性
IUPAC Name |
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(10-17-8-9-20-15(17)19)16-13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,13H,3,5,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRJXHWAYBHJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3CCSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanone](/img/structure/B7454517.png)
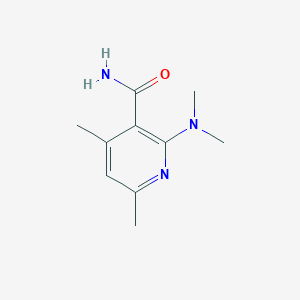
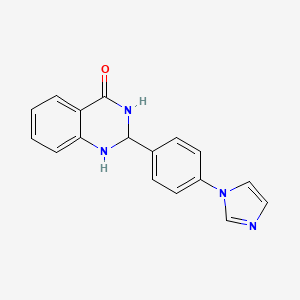
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B7454549.png)

![4-oxo-N-[1-[3-(trifluoromethyl)phenyl]ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7454557.png)
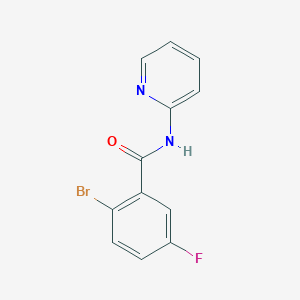
![2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol](/img/structure/B7454583.png)
![5-(carbamoylamino)-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B7454597.png)
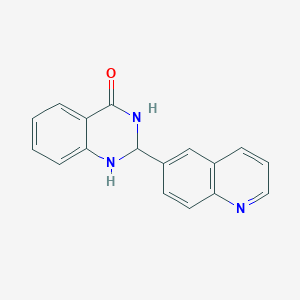
![N-cyclohexyl-2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7454608.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl spiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxylate](/img/structure/B7454614.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7454622.png)

